5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde
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Overview
Description
5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde is a heterocyclic compound that contains both pyrazine and morpholine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde typically involves the reaction of 5,6-dichloropyrazine-2-carbaldehyde with morpholine. This reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of 5,6-dichloro-3-(morpholin-4-yl)pyrazine-2-carboxylic acid.
Reduction: Formation of 5,6-dichloro-3-(morpholin-4-yl)pyrazine-2-methanol.
Scientific Research Applications
5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: Utilized in the design of molecular probes for studying biological pathways.
Material Science: Employed in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions likely plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloropyrazine-2-carbaldehyde: Lacks the morpholine ring but shares the pyrazine core.
3-(Morpholin-4-yl)pyrazine-2-carbaldehyde: Similar structure but without the chlorine substituents.
Uniqueness
5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde is unique due to the presence of both chlorine atoms and the morpholine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in the synthesis of various bioactive molecules .
Properties
CAS No. |
90601-45-9 |
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Molecular Formula |
C9H9Cl2N3O2 |
Molecular Weight |
262.09 g/mol |
IUPAC Name |
5,6-dichloro-3-morpholin-4-ylpyrazine-2-carbaldehyde |
InChI |
InChI=1S/C9H9Cl2N3O2/c10-7-8(11)13-9(6(5-15)12-7)14-1-3-16-4-2-14/h5H,1-4H2 |
InChI Key |
JQPMPPJDXOYMFV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(N=C(C(=N2)Cl)Cl)C=O |
Origin of Product |
United States |
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